2-Pyrimidincarbonsäure

Übersicht

Beschreibung

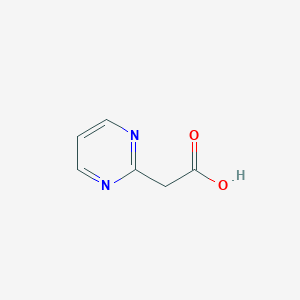

2-Pyrimidineacetic acid is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds with a structure similar to pyridine, featuring two nitrogen atoms at positions 1 and 3 in the six-membered ring. These compounds are important in various biological processes and are key components of nucleic acids. Pyrimidine derivatives have been extensively studied due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One common approach is the "Principal Synthesis," which involves the cyclization of beta-dicarbonyl compounds with N-C-N compounds, such as amidines, urea, and guanidines . For instance, novel pyrimidine derivatives have been synthesized by condensation reactions involving uracil and its substituted derivatives with dibenzyl-L-ascorbic acid . Additionally, 5-pyrimidylboronic acid and its derivatives have been synthesized through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions . A one-pot synthesis approach has also been reported for the creation of a library of 2,4,5-substituted pyrimidines, which were screened for antitumor activities .

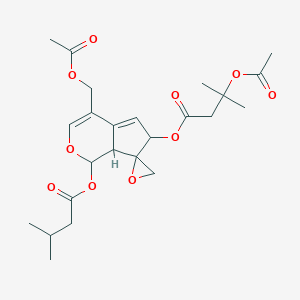

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the Z-configuration of the C4'=C5' double bond in certain pyrimidine derivatives was deduced from their NMR spectra and connectivities in COSY, ROESY, and HMBC spectra . The X-ray crystal structures of some pyrimidine compounds have also been reported, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. Suzuki cross-coupling reactions are commonly used to introduce different substituents into the pyrimidine ring . Other reactions include aminolysis, which has been used to attach amino acid residues to the 2-position of pyrimidines . Additionally, oxidative addition reactions have been employed to append aryl thiols to pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit good solubility in common organic solvents and have been shown to possess good thermal stability . Their optical and electrochemical properties can be studied using fluorescence spectroscopy and cyclic voltammetry, respectively. For instance, certain pyrimidine-based copolymers emit green light under UV irradiation and exhibit bathochromic shifts when protonated . The anti-bacterial activity of some 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines has also been evaluated, with some compounds showing excellent inhibition against tested bacteria .

Wissenschaftliche Forschungsanwendungen

- 2-Pyrimidincarbonsäure dient als wertvolles synthetisches Zwischenprodukt in der pharmazeutischen Forschung. Es spielt eine entscheidende Rolle bei der Synthese anderer Verbindungen und ermöglicht die Entwicklung neuer Medikamente und Therapeutika .

- Forscher haben das antivirale Potenzial von Derivaten, die von This compound abgeleitet sind, untersucht. Diese Derivate können Aktivität gegen bestimmte Viren aufweisen, was sie zu vielversprechenden Kandidaten für weitere Untersuchungen macht .

- Die Strukturmerkmale von This compound machen sie zu einem interessanten Ausgangspunkt für die Entwicklung von Antikrebsmitteln. Wissenschaftler haben ihre Derivate untersucht, um ihre zytotoxischen Wirkungen auf Krebszellen zu beurteilen .

- Einige Studien deuten darauf hin, dass bestimmte Derivate von This compound entzündungshemmende Eigenschaften besitzen. Diese Verbindungen können entzündliche Signalwege modulieren, was möglicherweise zur Behandlung von Entzündungskrankheiten beiträgt .

- Neuroprotektion ist entscheidend für die Behandlung neurodegenerativer Erkrankungen. Forscher haben Derivate von This compound auf ihre potenziellen neuroprotektiven Wirkungen untersucht, mit dem Ziel, Therapien für Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit zu entwickeln .

- This compound-Derivate können als Metallchelatoren wirken und an Metallionen binden. Diese Eigenschaft hat Auswirkungen in Bereichen wie der Sanierung der Umwelt, wo Chelatoren zur Entfernung von Schwermetallen aus kontaminiertem Boden oder Wasser verwendet werden .

Pharmazeutische Synthese

Antivirale Mittel

Antikrebsmittel

Entzündungshemmende Eigenschaften

Neuroprotektive Mittel

Metallchelatisierung

Safety and Hazards

Wirkmechanismus

Target of Action

2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction . .

Biochemical Pathways

Pyrimidines, including 2-Pyrimidineacetic acid, are integral components of key biological molecules such as DNA and RNA . They participate in diverse cellular functions, including the synthesis of nucleic acids, regulation of enzymatic reactions, and energy production . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . In these pathways, the pyrimidine ring is synthesized first, and PRPP (phosphoribosyl pyrophosphate) is the source for the ribose 5-phosphate added to the pyrimidine ring .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Action Environment

The action of 2-Pyrimidineacetic acid can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored in a dry place, under -20°C

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYZPJUABYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494580 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66621-73-6 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)